molecular formula C9H17NO5 B1210588 Pantothenic acid CAS No. 79-83-4

Pantothenic acid

Cat. No. B1210588
CAS RN: 79-83-4
M. Wt: 219.23 g/mol
InChI Key: GHOKWGTUZJEAQD-ZETCQYMHSA-N
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Description

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin discovered by Roger J. Williams in 1919 . It is an essential nutrient that is naturally present in some foods, added to others, and available as a dietary supplement . It is widely found in both plants and animals including meat, vegetables, cereal grains, legumes, eggs, and milk . Pantothenic acid helps the body utilize carbohydrates, proteins, and lipids. It is also important for maintaining healthy skin .


Synthesis Analysis

Pantothenic acid is produced from pantoyl lactone (easily formed from pantoic acid) and the relatively high concentrations of beta-alanine that would be formed on drying prebiotic amino acid mixtures . There is no selectivity for this reaction over glycine, alanine, or gamma-amino butyric acid .


Molecular Structure Analysis

Pantothenic acid is a water-soluble vitamin, one of the B vitamins. It is synthesized from the amino acid β-alanine and pantoic acid .


Chemical Reactions Analysis

Pantothenic acid is used in the synthesis of coenzyme A (CoA). CoA is thought to act as a carrier molecule, allowing the entry of acyl groups into cells. This is of critical importance as these acyl groups are used as substrates in the tricarboxylic acid cycle to generate energy and in the synthesis of fatty acids, cholesterol, and acetylcholine .


Physical And Chemical Properties Analysis

Pantothenic acid is a viscous oil; extremely hygroscopic; destroyed by acids, bases, heat . Its molecular weight is 219.24 g/mol . It is freely soluble in water .

Scientific Research Applications

Energy-Yielding Metabolism

Pantothenic acid plays a crucial role in energy-yielding metabolism . It is involved in the synthesis of coenzyme A (CoA), which is necessary for the metabolism of carbohydrates, proteins, and fats .

Mental Performance

Research has shown that pantothenic acid can contribute to mental performance . This could potentially be due to its role in the synthesis of CoA, which is involved in numerous biological functions, including the production of neurotransmitters .

3. Maintenance of Bone, Teeth, Hair, Skin, and Nails Pantothenic acid is essential for the maintenance of bone, teeth, hair, skin, and nails . This could be attributed to its role in cellular metabolism, where it helps in the synthesis and degradation of fatty acids .

4. Synthesis and Metabolism of Steroid Hormones, Vitamin D, and Some Neurotransmitters Pantothenic acid is involved in the synthesis and metabolism of steroid hormones, vitamin D, and some neurotransmitters . This is likely due to its role as a component of CoA, which is involved in many metabolic pathways .

Production of Red Blood Cells

Pantothenic acid also plays a role in the production of red blood cells . Red blood cells are responsible for carrying oxygen throughout the body, and pantothenic acid’s role in their production highlights its importance in overall health.

6. Potential Role in Lowering Cholesterol Levels The form of pantothenic acid called pantethine is being studied to see if it helps lower total cholesterol, low-density lipoprotein (LDL or “bad”) cholesterol, and triglyceride levels. It’s also being studied to see if it raises levels of high-density lipoprotein (HDL or “good”) cholesterol .

Future Directions

Some early research has suggested that high doses of one form of pantothenic acid may help people with hyperlipidemia (high cholesterol). Some studies have reported that high levels of vitamin B5 can help lower levels of LDL (“bad” cholesterol) and improve or maintain levels of HDL (“good” cholesterol) .

properties

IUPAC Name

3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid
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InChI

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m0/s1
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InChI Key

GHOKWGTUZJEAQD-ZETCQYMHSA-N
Source PubChem
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Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)O)O
Source PubChem
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Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O
Source PubChem
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Molecular Formula

C9H17NO5
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DSSTOX Substance ID

DTXSID9023417
Record name Pantothenic acid
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Molecular Weight

219.23 g/mol
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Physical Description

Viscous liquid; Unstable and extremely hygroscopic; [Merck Index], Solid
Record name Pantothenic acid
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Solubility

Soluble, Very soluble in water, benzene, ethyl ether, Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid; Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform., 1000.0 mg/mL
Record name Pantothenic acid
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Mechanism of Action

Pantothenic acid is incorporated into COENZYME A and protects cells against peroxidative damage by increasing the level of GLUTATHIONE., ... To test the functional effect of pantothenate on dermal fibroblasts, cells were cultured and in vitro proliferation tests were performed using a standardized scratch test procedure. For all three donors analyzed, a strong stimulatory effect of pantothenate at a concentration of 20 ug/mL on the proliferation of cultivated dermal fibroblasts was observed. To study the molecular mechanisms resulting in the proliferative effect of pantothenate, gene expression was analyzed in dermal fibroblasts cultivated with 20 ug/mL of pantothenate compared with untreated cells using the GeneChip Human Exon 1.0 ST Array. A number of significantly regulated genes were identified including genes coding for interleukin (IL)-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1 and MARCH-II. Regulation of these genes was subsequently verified by quantitative real-time polymerase chain reaction analysis. Induction of HMOX-1 expression by pantothenol and pantothenic acid in dermal cells was confirmed on the protein level using immunoblots. Functional studies revealed the enhanced suppression of free radical formation in skin fibroblasts cultured with panthenol. In conclusion, these studies provided new insight in the molecular mechanisms linked to the stimulatory effect of pantothenate and panthenol on the proliferation of dermal fibroblasts. /Calcium pantotenate/, Coenzyme A (CoA) is the major acyl group carrier in intermediary metabolism. Hopantenate (HoPan), a competitive inhibitor of the pantothenate kinases, was used to chemically antagonize CoA biosynthesis. HoPan dramatically reduced liver CoA and mice developed severe hypoglycemia. Insulin was reduced, glucagon and corticosterone were elevated, and fasting accelerated hypoglycemia. Metabolic profiling revealed a large increase in acylcarnitines, illustrating the role of carnitine in buffering acyl groups to maintain the nonesterified CoASH level. HoPan triggered significant changes in hepatic gene expression that substantially increased the thioesterases, which liberate CoASH from acyl-CoA, and increased pyruvate dehydrogenase kinase 1, which prevents the conversion of CoASH to acetyl-CoA. These results identify the metabolic rearrangements that maintain the CoASH pool which is critical to mitochondrial functions, including gluconeogenesis, fatty acid oxidation, and the tricarboxylic acid and urea cycles.
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Product Name

Pantothenic Acid

Color/Form

Yellow viscous oil, Viscous oil, Viscous hygroscopic liquid

CAS RN

79-83-4
Record name (+)-Pantothenic acid
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Melting Point

195ºC (D-Calcium Pantothenate salt), MELTING POINT: 170-172 °C /CA SALT/, < 25 °C
Record name Pantothenic acid
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Record name Pantothenic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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